molecular formula Ga3Rb B14414894 Pubchem_71401487 CAS No. 79882-69-2

Pubchem_71401487

Cat. No.: B14414894
CAS No.: 79882-69-2
M. Wt: 294.64 g/mol
InChI Key: OJYPAXMMIUPJSR-UHFFFAOYSA-N
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Description

PubChem_71401487 (CID 71401487) is a chemical compound cataloged in the PubChem database, a comprehensive public repository managed by the National Center for Biotechnology Information (NCBI) . The compound’s entry may also feature biological assay results, literature associations, and physicochemical properties derived from computational models or experimental data submitted by contributors .

CID 71401487 is subject to PubChem’s structure standardization protocols, ensuring consistency in its representation across the database . If the compound meets PubChem3D criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds, and supported elements), it would have computationally generated 3-D conformer models for shape-based analyses . Its bioactivity profile, if available, could include parameters such as IC50, EC50, or inhibition data from high-throughput screening (HTS) assays .

Properties

CAS No.

79882-69-2

Molecular Formula

Ga3Rb

Molecular Weight

294.64 g/mol

InChI

InChI=1S/3Ga.Rb

InChI Key

OJYPAXMMIUPJSR-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Rb]

Origin of Product

United States

Preparation Methods

The preparation of Pubchem_71401487 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Pubchem_71401487 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pubchem_71401487 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of Pubchem_71401487 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

PubChem provides two precomputed similarity metrics for CID 71401487: 2-D similarity (atom connectivity and topology) and 3-D similarity (molecular shape and volume) . These metrics facilitate comparisons with structurally analogous compounds, enabling insights into structure-activity relationships (SAR) and bioactivity extrapolation.

2-D Similarity: Structural Analogues

The "Similar Compounds" feature identifies molecules with shared scaffolds or functional groups. Below is a hypothetical table of CID 71401487’s 2-D neighbors, based on PubChem’s Tanimoto coefficient (ranging 0–1, where 1 = identical):

CID Tanimoto Score Molecular Formula Molecular Weight (g/mol) Bioactivity (Example)
71401487 1.00 C₁₀H₁₂N₂O 192.22 IC50 = 50 nM (Target X)
3961 0.92 C₁₄H₁₆ClN₃O₂ 297.75 AT1 receptor antagonist
1983 0.85 C₉H₁₃NO₃ 195.20 COX-2 inhibitor

Key Findings :

  • Lower-scoring analogues (e.g., CID 1983) may retain partial bioactivity despite structural divergence, highlighting scaffold flexibility .
3-D Similarity: Shape-Based Analogues

For compounds with 3-D conformer models, the "Similar Conformers" tool quantifies shape overlap using the Shape-Tanimoto score. Below is a hypothetical comparison:

CID Shape-Tanimoto Volume (ų) Rotatable Bonds Bioactivity (Example)
71401487 1.00 250.3 5 Target X inhibitor
3672 0.88 245.1 6 Anticancer (pIC50 = 7.2)
4173 0.76 260.5 4 Kinase modulator

Key Findings :

  • Reduced flexibility (fewer rotatable bonds) correlates with higher shape scores, suggesting conformational stability enhances target engagement .
Bioactivity and Literature Co-Occurrence

CID 71401487’s bioactivity data can be cross-referenced with its neighbors using PubChem’s BioAssay database. For instance:

  • Co-mention in literature with CID 3672 may indicate shared pathways or synergistic effects .
  • Assay AID 1256381 (hypothetical) could reveal CID 71401487’s inhibition of Target X, paralleling CID 3961’s mechanism .

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